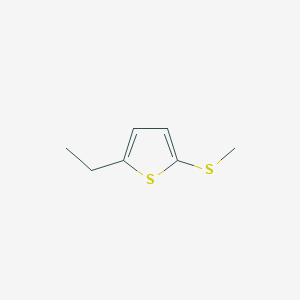
2-Ethyl-5-(methylthio)thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-5-(methylthio)thiophene is a heterocyclic compound that belongs to the thiophene family. Thiophenes are five-membered aromatic rings containing one sulfur atom. This particular compound has an ethyl group at the second position and a methylthio group at the fifth position on the thiophene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5-(methylthio)thiophene can be achieved through several methods. One common approach involves the condensation of 2-ethylthiophene with methylthiol in the presence of a catalyst. Another method includes the use of the Gewald reaction, which involves the condensation of an α-methylene carbonyl compound with sulfur and an α-cyano ester .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethyl-5-(methylthio)thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like bromine and chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated thiophenes.
Wissenschaftliche Forschungsanwendungen
2-Ethyl-5-(methylthio)thiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the production of organic semiconductors, corrosion inhibitors, and organic light-emitting diodes (OLEDs)
Wirkmechanismus
The mechanism of action of 2-Ethyl-5-(methylthio)thiophene involves its interaction with various molecular targets and pathways. In biological systems, it may inhibit specific enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve the modulation of oxidative stress and inhibition of key signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-5-(methylthio)thiophene: Similar structure but with a methyl group instead of an ethyl group.
Thiophene: The parent compound without any substituents.
2-Ethylthiophene: Lacks the methylthio group at the fifth position.
Uniqueness
2-Ethyl-5-(methylthio)thiophene is unique due to the presence of both an ethyl and a methylthio group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of novel materials and pharmaceuticals .
Eigenschaften
Molekularformel |
C7H10S2 |
|---|---|
Molekulargewicht |
158.3 g/mol |
IUPAC-Name |
2-ethyl-5-methylsulfanylthiophene |
InChI |
InChI=1S/C7H10S2/c1-3-6-4-5-7(8-2)9-6/h4-5H,3H2,1-2H3 |
InChI-Schlüssel |
STBYPBAVRCYSEO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=C(S1)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















